Laurylsphingosine
Overview
Description
C12-Ceramide, also known as N-lauroyl-D-erythro-sphingosine, is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is a member of the ceramide family, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are essential components of cell membranes and are involved in signal transduction, apoptosis, and cell differentiation .
Mechanism of Action
Target of Action
Laurylsphingosine, also known as C12-Ceramide, is a naturally occurring ceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play essential roles in structuring and maintaining the water permeability barrier function of the skin .
Mode of Action
This compound interacts with its targets by being formed by the hydrolysis of C12 sphingomyelin . Sphingomyelin is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons. It plays significant roles in signal transmission and cell recognition .
Biochemical Pathways
This compound is involved in the ceramide biosynthetic process, anabolism, signal transduction, and transcriptional activation . These biochemical pathways are crucial for maintaining cellular homeostasis and responding to environmental changes .
Pharmacokinetics
Like other lipids, it is expected to be absorbed in the intestines, distributed in the body through the lymphatic system, metabolized in the liver, and excreted via the feces .
Result of Action
This compound has been shown to enhance the toxicity of Doxorubicin in MDA-MB-231 cells . Doxorubicin is a chemotherapy medication used to treat cancer, suggesting that this compound may have potential applications in cancer treatment .
Biochemical Analysis
Cellular Effects
Laurylsphingosine has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the cell type and the specific biochemical context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the specific biochemical context.
Metabolic Pathways
This compound is involved in the ceramide biosynthetic process . It interacts with various enzymes and cofactors within this pathway. This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
C12-Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with lauric acid (dodecanoic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of C12-Ceramide often involves enzymatic synthesis using ceramide synthases. These enzymes catalyze the acylation of sphingosine with fatty acids, producing ceramides with high specificity and efficiency. This method is preferred for large-scale production due to its mild reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
C12-Ceramide undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction of ceramides can yield dihydroceramides, which have distinct biological functions.
Substitution: Ceramides can participate in substitution reactions to form complex sphingolipids such as sphingomyelins and glycosphingolipids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Various nucleophiles in the presence of catalysts like Lewis acids.
Major Products Formed
Ceramide-1-phosphate: Formed through oxidation.
Dihydroceramides: Formed through reduction.
Sphingomyelins and Glycosphingolipids: Formed through substitution reactions.
Scientific Research Applications
C12-Ceramide has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
C16-Ceramide: Another ceramide with a longer fatty acid chain.
C18-Ceramide: Similar to C16-Ceramide but with an even longer fatty acid chain.
Dihydroceramides: Reduced forms of ceramides with distinct biological functions.
Uniqueness of C12-Ceramide
C12-Ceramide is unique due to its specific fatty acid chain length, which influences its biophysical properties and biological functions. It has been shown to have distinct effects on cell signaling pathways compared to longer-chain ceramides, making it a valuable tool for studying the structure-function relationship of ceramides .
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPPRPLRSPNIB-VARSQMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304172 | |
Record name | N-Lauroyl-D-erythro-sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/12:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/12:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74713-60-3 | |
Record name | N-Lauroyl-D-erythro-sphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74713-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Lauroylsphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Lauroyl-D-erythro-sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cer(d18:1/12:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is laurylsphingosine used to study Farber disease?
A1: this compound, a synthetic analog of the natural substrate ceramide, is instrumental in diagnosing Farber disease. This disease arises from a deficiency in the enzyme acid ceramidase. This enzyme typically breaks down ceramide, but its deficiency leads to ceramide accumulation in tissues [, ]. Researchers use this compound in a sensitive assay to measure acid ceramidase activity in cells and plasma. By analyzing how effectively cells break down this compound, scientists can diagnose Farber disease and assess enzyme activity levels in patients and carriers [].
Q2: Can you explain the significance of reduced ceramidase activity found in parents of a child with Farber disease?
A2: Farber disease is an autosomal recessive disorder, meaning an individual needs two copies of the mutated gene to express the disease []. The study by Harzer et al. [] found that parents of a child with Farber disease had significantly reduced ceramidase activity compared to normal individuals. This finding is crucial as it demonstrates that parents of affected children are carriers of the disease. Although carriers themselves do not have Farber disease, they possess one copy of the mutated gene and therefore have reduced enzyme activity. This information is critical for genetic counseling and family planning.
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